4-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

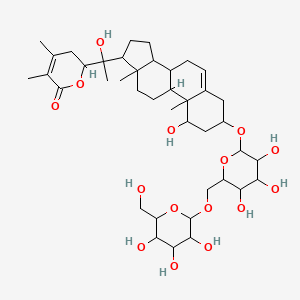

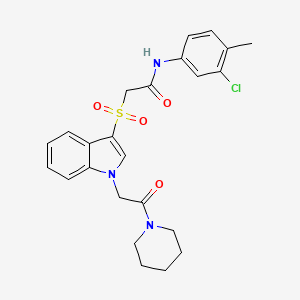

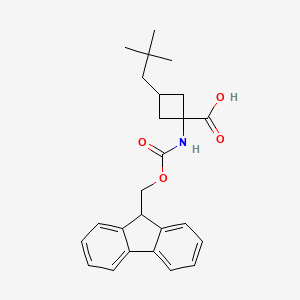

4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a complex organic compound . It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 hydroxyl groups .

Synthesis Analysis

The synthesis of benzamides, such as 4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is complex, with a variety of bond types and functional groups . It includes a five-membered cyclopentyl ring and a six-membered aromatic benzamide ring . The molecule also contains a cyano group (-CN) and two hydroxyl groups (-OH) .Aplicaciones Científicas De Investigación

Cyclization and Synthesis

- Synthesis and Structural Analysis : The Bischler-Napieralski reaction has been utilized for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These compounds, including structures related to 4-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide, demonstrate the potential for complex molecule synthesis and structural analysis via X-ray crystallography, establishing configurations of resulting isomers (Browne, Skelton, & White, 1981).

Catalysis and Selective Reactions

- Catalytic Selectivity in Hydrogenation : Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride showcases the selective hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This illustrates the compound's relevance in catalytic processes aimed at achieving high selectivity and efficiency in the hydrogenation of aromatic compounds (Wang et al., 2011).

Novel Reagents and Methodologies

- Development of Novel Reagents : The study on OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, points towards advancements in synthetic methodologies utilizing cyano and hydroxymethyl functional groups for the generation of complex molecules (El‐Faham et al., 2013).

Sensing and Detection

- Colorimetric Sensing of Fluoride Anions : The synthesis and study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlight their application in colorimetric sensing of fluoride anions. This research underscores the potential of cyano and benzamide functionalities in developing sensors with naked-eye detection capabilities (Younes et al., 2020).

Propiedades

IUPAC Name |

4-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-7-9-1-3-10(4-2-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQCZWZNNOASCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B2403635.png)